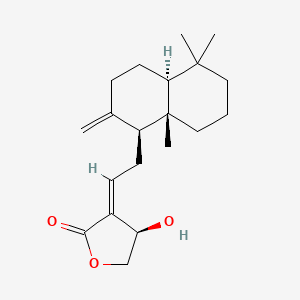

isocoronarin D

Description

Contextualization within the Diterpenoid Natural Product Class

Isocoronarin D belongs to the large and diverse class of natural products known as diterpenoids. nih.gov These organic compounds are characterized by a molecular structure containing 20 carbon atoms, biosynthetically derived from four isoprene (B109036) units. Diterpenoids exhibit a wide array of chemical structures and biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.gov

Specifically, this compound is classified as a labdane-type diterpenoid. The labdane (B1241275) skeleton is a bicyclic structure that serves as the foundation for over 7,000 known natural products. The structural complexity and stereochemistry of labdane diterpenoids like this compound contribute to their specific interactions with biological targets, making them a rich source for drug discovery.

Overview of this compound's Discovery and Initial Biological Activity Profiles

This compound was first identified and isolated from the rhizomes of Hedychium coronarium, a plant belonging to the Zingiberaceae (ginger) family. researchgate.netchemfaces.com Subsequent research has also identified its presence in other plants of the same family, such as Alpinia galanga and Curcuma comosa. chemfaces.combiocrick.com The structure of this compound was elucidated through spectroscopic methods and X-ray crystallographic studies. researchgate.net

Initial investigations into the biological effects of this compound revealed a range of activities. Notably, it has demonstrated significant potential in several areas of therapeutic interest.

Anticancer Activity

Research has shown that this compound is a primary active component responsible for inducing cell death in various cancer cell lines, indicating a broad anti-cancer capability. chemfaces.combiocrick.com Studies have reported its cytotoxic effects against different types of cancer cells, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 60 to 90 µg/mL for it and related compounds. biocrick.com

Chemopreventive Potential

This compound has been found to activate the antioxidant response element (ARE), a key pathway in cellular defense against oxidative stress. chemfaces.combiocrick.com This activity suggests potential chemopreventive properties, as the ARE pathway helps to protect cells from damage that can lead to cancer. The EC50 value for ARE activation by this compound has been reported as 57.6 ± 2.4 μM. chemfaces.com

Fetal Hemoglobin Induction

Interestingly, this compound has also been shown to induce the production of fetal hemoglobin (Hb F). chemfaces.combiocrick.com In one study, it exhibited a 1.6-fold increase in Hb F induction at a concentration of 20 μM in an erythroid cell line. chemfaces.combiocrick.com This property is of interest for potential therapeutic strategies for hemoglobinopathies like sickle cell anemia and beta-thalassemia.

Significance of this compound in Modern Chemical Biology and Pharmaceutical Research

The multifaceted biological profile of this compound makes it a significant molecule in contemporary chemical biology and pharmaceutical sciences. Its distinct mechanisms of action provide valuable tools for probing complex biological pathways.

The compound's ability to induce cancer cell death, activate cellular defense mechanisms, and modulate hemoglobin production highlights its potential as a lead compound for the development of new drugs. Researchers are actively exploring the synthesis of this compound analogs to optimize its potency and selectivity for various therapeutic targets. Its role as a modulator of multiple cellular processes underscores the importance of natural products in providing novel chemical scaffolds for drug discovery. Further investigation into its molecular targets and signaling pathways is crucial for realizing its full therapeutic potential.

Data Tables

Table 1: Biological Activities of this compound

| Biological Activity | Finding | Concentration/Value |

|---|---|---|

| Anticancer | Induces death of cancer cells | IC50: 60-90 µg/mL |

| Chemopreventive | Activates Antioxidant Response Element (ARE) | EC50: 57.6 ± 2.4 μM |

Table 2: Compound Mentions

| Compound Name |

|---|

| This compound |

| Methoxycoronarin D |

| Ethoxycoronarin D |

| Benzoyl eugenol |

| Curcucomosins A-C |

| Amomaxins A and B |

| 1'-S-1'-acetoxyeugenol acetate (B1210297) |

| 1'-S-1'-acetoxychavicol acetate |

| 2-propenal, 3-[4-(acetyloxy)-3-methoxyphenyl] |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(3E,4R)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |

InChI |

InChI=1S/C20H30O3/c1-13-6-9-17-19(2,3)10-5-11-20(17,4)15(13)8-7-14-16(21)12-23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3/b14-7+/t15-,16-,17-,20+/m0/s1 |

InChI Key |

WCYYIFXENZTEHA-HBSPNOSKSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C/3\[C@H](COC3=O)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC=C3C(COC3=O)O)C)C |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Characterization of Isocoronarin D from Natural Sources

Strategic Phytochemical Sourcing and Extraction Protocols

The initial step in obtaining isocoronarin D involves the strategic selection of plant materials known to contain the compound, followed by specific extraction protocols to create a crude extract rich in the desired phytochemical.

Isolation from Hedychium coronarium (Zingiberaceae) Rhizomes

The rhizomes of Hedychium coronarium, commonly known as butterfly ginger, are a significant source of this compound. scielo.brscite.ai The isolation process typically begins with the collection and preparation of the rhizomes. In one described method, the plant material was percolated with ethanol (B145695). scielo.br Another approach involved refluxing the rhizomes with methanol (B129727). scielo.br A phytochemical study of H. coronarium rhizomes led to the isolation of this compound, which was identified as an epimeric mixture at the C-14 position. scielo.brscielo.br The structures of the isolated compounds were determined using spectroscopic data, primarily 1D and 2D Nuclear Magnetic Resonance (NMR). scielo.brscite.ai this compound has also been isolated from H. coronarium specimens collected in Nepal and the Philippines. scielo.br

Isolation from Alpinia galanga Seeds

The seeds of Alpinia galanga, or galangal, have been identified as another viable source of this compound. rsc.orgnih.gov The extraction process involves treating the seeds with 95% ethanol. nih.govchemfaces.com The resulting total extract is then further partitioned using solvents of varying polarities, such as petroleum ether and ethyl acetate (B1210297), to create different fractions. nih.govchemfaces.com this compound, along with other compounds like 1'-S-1'-acetoxyeugenol acetate and caryolane-1,9β-diol, was successfully isolated from the ethyl acetate fraction. nih.govchemfaces.com The identification of these compounds was confirmed through High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) spectroscopy, Mass Spectrometry (MS), and NMR spectroscopic analyses. nih.govchemfaces.com

Identification in Other Zingiberaceae Species (e.g., Curcuma comosa, Amomum maximum)

This compound has also been found in other species of the Zingiberaceae family. It is a major bioactive labdane (B1241275) diterpene constituent in the aerial parts of Curcuma comosa. nih.govfigshare.comtandfonline.com From the roots of Amomum maximum, this compound was isolated alongside two novel rearranged labdane norditerpenoids, amomaxins A and B. acs.orgnih.gov The isolation from A. maximum involved an initial ethanol extraction, followed by partitioning with dichloromethane (B109758) and ethyl acetate. acs.org

Refined Chromatographic Purification Techniques

Following initial extraction, crude extracts require further purification to isolate this compound. Various chromatographic techniques are employed for this purpose, often in succession, to achieve a high degree of purity.

Application of Silica (B1680970) Gel and Sephadex LH-20 Column Chromatography

Column chromatography using silica gel is a fundamental technique for the separation of compounds from plant extracts. nih.govchemfaces.combeilstein-journals.org This method separates molecules based on their polarity. Following initial fractionation with silica gel, Sephadex LH-20 column chromatography is often used for further purification. nih.govchemfaces.com Sephadex LH-20 is a size-exclusion chromatography medium that separates molecules based on their size. nih.gov The combination of these two techniques has been successfully used in the isolation of this compound from the ethyl acetate fraction of Alpinia galanga seeds and the dichloromethane fraction of Amomum maximum roots. nih.govchemfaces.comacs.org

Utilization of Octadecylsilyl (ODS) Flash Column Chromatography

Octadecylsilyl (ODS) flash column chromatography is another key technique used in the purification of this compound. nih.govchemfaces.com ODS columns are a type of reversed-phase chromatography where the stationary phase is nonpolar (C18) and the mobile phase is polar. shimadzu.com This method is particularly effective for separating compounds with different hydrophobicities. ODS column chromatography was a crucial step in the purification of this compound from both Alpinia galanga seeds and Amomum maximum roots, often used after initial separation on silica gel and Sephadex LH-20. nih.govchemfaces.comacs.org

Spectroscopic Techniques for Structural Elucidation and Confirmation in Research Contexts

The definitive identification of this compound relies on a combination of powerful spectroscopic methods. Researchers employ Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and chiroptical techniques like Ultraviolet (UV) and Electronic Circular Dichroism (ECD) to unambiguously determine its complex molecular structure and stereochemistry. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The structural backbone of this compound is meticulously mapped out using a suite of advanced NMR experiments. Standard one-dimensional (1D) NMR techniques, including ¹H and ¹³C NMR, provide initial information about the proton and carbon environments within the molecule. scielo.brscielo.br However, due to the structural complexity and the presence of stereoisomers, two-dimensional (2D) NMR techniques are indispensable for complete and unambiguous signal assignment. scielo.br

Key 2D NMR experiments employed in the characterization of this compound include:

¹H-¹H Correlated Spectroscopy (COSY): This experiment is crucial for identifying spin-spin coupling networks between adjacent protons, allowing for the tracing of proton connectivity throughout the molecule's framework.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei, providing a definitive link between a proton and the carbon to which it is attached.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment reveals couplings between protons and carbons that are separated by two or three bonds. HMBC is particularly vital for connecting different spin systems and for positioning quaternary carbons and functional groups within the molecular structure. mdpi.com

Research on this compound isolated from Hedychium coronarium has shown that it can exist as an epimeric mixture at the C-14 position. scielo.br The use of these combined NMR techniques allows for the distinct assignment of signals for each epimer (2a and 2b). scielo.br

Interactive Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound Epimers (2a/2b) in CDCl₃

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 1 | 39.3 | 1.44 |

| 2 | 19.3 | 1.56 |

| 3 | 42.1 | 1.44 |

| 4 | 33.5 | - |

| 5 | 55.4 | 1.15 |

| 6 | 24.3 | 1.74 |

| 7 | 38.3 | 1.95, 1.44 |

| 8 | 148.3 | - |

| 9 | 56.4 | 1.56 |

| 10 | 39.7 | - |

| 11 | 25.8/25.7 | 2.40 |

| 12 | 143.2/142.9 | 6.74 |

| 13 | 137.2/137.0 | - |

| 14 | 30.0/30.3 | 2.50 |

| 15 | 96.0/95.9 | 5.86/5.83 |

| 16 | 175.7 | - |

| 17 | 106.5/106.3 | 4.88/4.83, 4.56/4.36 |

| 18 | 33.6 | 0.89 |

| 19 | 21.7 | 0.82 |

| 20 | 14.4 | 0.74 |

| Data sourced from Taveira et al., 2005. scielo.br |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to confirm the elemental composition of this compound. nih.gov This method provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its molecular formula with high confidence. acs.org

For this compound, HRMS analysis, typically using electrospray ionization (ESI), confirms the molecular formula as C₂₀H₃₀O₃. acs.org The experimentally measured mass is compared against the theoretically calculated mass for the proposed formula, with a very low margin of error, thus validating the elemental composition. For instance, the isomer of this compound, coronarin C, provided an [M+H]⁺ ion peak at m/z 319.2265, which corresponds to the calculated mass of 319.2273 for the formula C₂₀H₃₁O₃. acs.org

Interactive Table 2: HRMS Data for this compound Isomer

| Parameter | Value |

| Molecular Formula | C₂₀H₃₀O₃ |

| Ionization Mode | ESI |

| Adduct Ion | [M+H]⁺ |

| Calculated m/z | 319.2273 |

| Experimental m/z | 319.2265 |

| Data is for the isomer Coronarin C, confirming the molecular formula. acs.org |

Ultraviolet (UV) and Electronic Circular Dichroism (ECD) Data Analysis

Ultraviolet (UV) spectroscopy and Electronic Circular Dichroism (ECD) are complementary techniques that provide critical information about the electronic structure and absolute stereochemistry of this compound. nih.govresearchgate.net

UV spectroscopy is used to identify the presence of chromophores—parts of the molecule that absorb light in the UV-visible region. In this compound, the α,β-unsaturated γ-lactone system acts as a key chromophore. mdpi.com The UV spectrum exhibits a maximum absorption (λmax) characteristic of this system, typically observed around 225 nm in methanol for related labdane diterpenoids. mdpi.com

Interactive Table 3: Representative UV Spectroscopic Data

| Solvent | λmax (nm) | Chromophore |

| Methanol | ~225 | α,β-Unsaturated γ-lactone |

| Data based on characteristic values for related compounds. mdpi.com |

ECD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a property unique to chiral molecules. sci-hub.se This technique is exceptionally powerful for determining the absolute configuration of stereogenic centers. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a stereochemical fingerprint of the molecule. For complex molecules like this compound, experimental ECD spectra are often compared with spectra calculated using quantum chemical methods to confidently assign the absolute stereochemistry of the chiral centers. researchgate.netsci-hub.se

Interactive Table 4: Conceptual ECD Data Interpretation

| Wavelength Range (nm) | Sign of Cotton Effect | Stereochemical Implication |

| 200-250 | Positive/Negative | Correlates to the stereochemistry of the α,β-unsaturated lactone chromophore |

| >250 | Positive/Negative | Can be influenced by other chiral centers in the molecule |

| This table represents the conceptual basis for ECD data analysis in determining absolute configuration. |

Biosynthetic Pathways and Microbial Biotransformation of Isocoronarin D

Investigation of Isocoronarin D Biosynthesis in Plant Systems

The biosynthesis of this compound, like other labdane (B1241275) diterpenoids, is a complex process involving multiple enzymatic steps. While the specific pathway in Curcuma comosa is not fully elucidated, the general route for labdane diterpenoid formation provides a strong putative framework.

Putative Enzymatic Steps in Labdane Diterpenoid Formation

The biosynthesis of labdane-related diterpenoids (LRDs) initiates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). cjnmcpu.com The formation of the characteristic bicyclic labdane core is typically catalyzed by two classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYP450s). cjnmcpu.com

The process generally begins with a class II diTPS that catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, copalyl diphosphate (CPP). cjnmcpu.com Subsequently, a class I diTPS can act on CPP to generate the diverse skeletons of LRDs. cjnmcpu.com In plants of the Zingiberaceae family, including Curcuma species, terpenoids are major secondary metabolites. researchgate.netnih.gov Studies on Curcuma longa have identified multiple gene candidates for diTPSs and CYP450s that are likely involved in the biosynthesis of various diterpenoids. doaj.orgresearchgate.netfao.org It is hypothesized that a similar enzymatic cascade is responsible for the formation of the this compound backbone in Curcuma comosa.

Following the formation of the labdane skeleton, a series of modifications, such as oxidation, hydroxylation, and other functional group introductions, are carried out by tailoring enzymes, predominantly from the CYP450 superfamily. cjnmcpu.com These enzymes are responsible for the vast structural diversity observed among LRDs. cjnmcpu.com

Gene Cluster Identification and Functional Characterization

The genes responsible for the biosynthesis of diterpenoids are often organized in biosynthetic gene clusters (BGCs) on the plant chromosomes. frontiersin.org Research into the genomes of Zingiberaceae species has begun to shed light on these clusters. For instance, a chromosome-scale assembly of the Curcuma alismatifolia genome revealed the presence of 77 terpene synthase (TPS) genes, some of which are located in gene clusters. frontiersin.org Similarly, genomic analysis of Zingiber officinale (ginger) has identified 44 secondary metabolite BGCs. mdpi.com

In Curcuma longa, transcriptome analysis has identified 11 proteins associated with diterpenoid biosynthesis and nine related CYP450 enzymes. doaj.orgresearchgate.netfao.org Notably, several class I diTPS proteins and CYP450 enzymes from the CYP71D and CYP726 subfamilies were found to be highly expressed in the rhizome, the plant part where many diterpenoids accumulate. doaj.orgresearchgate.netfao.org While these studies provide a foundation, the specific gene cluster and the functional characterization of the precise diTPS and CYP450 enzymes responsible for this compound biosynthesis in Curcuma comosa remain an area for future research. The identification and functional analysis of floral terpene synthase genes in Curcuma alismatifolia further underscores the genetic basis for terpenoid diversity within the genus. nih.gov

Microbial Biotransformation of this compound

Microbial biotransformation is a valuable tool for modifying the structure of natural products, often leading to the creation of novel derivatives with potentially altered biological activities. This process utilizes the metabolic machinery of microorganisms to perform specific chemical reactions. researchgate.net

Identification and Screening of Biotransforming Microorganisms (e.g., Cunninghamella echinulata NRRL 1386)

A variety of microorganisms are screened for their ability to transform a target compound. The fungus Cunninghamella echinulata NRRL 1386 has been identified as an effective biocatalyst for the transformation of this compound. sci-hub.semdpi.com This strain, belonging to the Cunninghamella genus, is well-known for its capacity to metabolize a wide range of xenobiotic compounds, including other diterpenes and steroids. up.ac.thacs.orgplos.org The screening process typically involves incubating the target compound with a culture of the microorganism and subsequently analyzing the culture broth for the presence of new metabolites. sci-hub.se

Characterization of Biotransformed Metabolites

The incubation of this compound with Cunninghamella echinulata NRRL 1386 leads to the production of several new metabolites. Through spectroscopic techniques, these metabolites have been identified as hydroxylated derivatives of the parent compound.

| Precursor Compound | Biotransforming Microorganism | Resulting Metabolites | Reference |

| This compound | Cunninghamella echinulata NRRL 1386 | 3β-hydroxythis compound, 6α-hydroxythis compound, 3β,7α-dihydroxythis compound | sci-hub.se |

These findings demonstrate the ability of C. echinulata to introduce hydroxyl groups at various positions on the this compound scaffold.

Enzymatic Mechanisms Underlying Microbial Conversions (e.g., Hydroxylation, Reduction)

The biotransformation of this compound by Cunninghamella echinulata primarily involves hydroxylation reactions. sci-hub.se This type of reaction is a common Phase I metabolic process and is typically catalyzed by cytochrome P450 monooxygenases. mdpi.com These enzymes are capable of introducing hydroxyl groups at chemically non-activated positions on a substrate molecule, a reaction that is often difficult to achieve through conventional chemical synthesis. mdpi.com

In addition to hydroxylation, reduction reactions are also frequently observed in microbial transformations of terpenoids. mdpi.comnih.gov Although specific reduction products of this compound by C. echinulata have not been detailed in the primary literature, it is a plausible transformation that could occur, for example, at a carbonyl group if present in a related substrate. These enzymatic modifications highlight the potential of microbial systems to generate a diverse array of this compound derivatives for further scientific investigation.

Synthetic Chemistry Approaches to Isocoronarin D and Its Analogues

Total Synthesis Strategies for Isocoronarin D

As of this writing, a completed total synthesis of this compound has not been reported in peer-reviewed literature. However, the molecule's structure lends itself to established strategic analysis, which provides a roadmap for future synthetic endeavors. The process of designing a synthesis for a complex target molecule is known as retrosynthetic analysis. slideshare.netsinica.edu.tw

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by breaking bonds and converting functional groups, a process known as disconnection. deanfrancispress.comicj-e.org This reverse-engineering approach helps to identify potential synthetic pathways and key intermediate fragments. amazonaws.com

For this compound, a logical retrosynthetic strategy would involve two primary disconnections:

C11-C12 Bond Disconnection: The bond connecting the decalin core to the butenolide side chain is a prime candidate for disconnection. This simplifies the target into two key fragments: a functionalized decalin core and a suitable C4 building block that can be elaborated into the α,β-unsaturated-γ-lactone ring.

Decalin Ring System Disconnection: The bicyclic core could be constructed using powerful ring-forming reactions, such as an intramolecular Diels-Alder reaction or a Robinson annulation sequence, to form the two fused six-membered rings.

This analysis identifies two main building blocks for a potential synthesis:

Fragment A: The Chiral Decalin Core: This fragment contains the bulk of the molecule's stereocenters. Its synthesis would require careful control of stereochemistry. A plausible starting point could be a chiral monocyclic precursor derived from the chiral pool, such as a derivative of (+)-sclareolide, a related labdane (B1241275) diterpene, or built up using asymmetric catalysis.

Fragment B: The Butenolide Side Chain: This fragment could be synthesized separately and later coupled with the decalin core. Various methods exist for constructing butenolide rings, such as the oxidation of corresponding furans or the cyclization of γ-hydroxy-α,β-acetylenic esters.

The forward synthesis would then involve the stereocontrolled synthesis of each fragment, followed by their strategic coupling and any necessary subsequent functional group manipulations to complete the structure of this compound.

The control of stereochemistry is paramount in the synthesis of natural products, as biological activity is often dependent on a specific three-dimensional arrangement of atoms. amazon.com this compound possesses multiple stereocenters in its decalin core, necessitating the use of stereoselective and stereocontrolled reactions.

A synthesis would need to address the relative and absolute stereochemistry of these centers. Key strategies include:

Substrate Control: Utilizing the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions.

Reagent Control: Employing chiral reagents, auxiliaries, or catalysts to induce asymmetry. ethz.ch For instance, asymmetric hydrogenations or epoxidations could be used to set key stereocenters.

Chiral Pool Synthesis: Starting with an enantiomerically pure starting material from nature, such as an amino acid or terpene, that already contains some of the required stereocenters. ethz.ch

Modern synthetic methods like the Prins cyclization for creating substituted tetrahydropyrans or copper-catalyzed diamination reactions for isoxazolidines showcase the high level of stereocontrol achievable in complex molecule synthesis. nih.govbeilstein-journals.org A successful total synthesis of this compound would likely employ a combination of these advanced strategies to navigate the molecule's complex stereochemical landscape.

Chemical Synthesis of this compound Derivatives and Analogues

While a total synthesis remains elusive, significant progress has been made in the semi-synthesis and biotransformation of this compound to produce novel analogues. These efforts are primarily aimed at exploring the compound's biological potential and understanding its structure-activity relationship (SAR).

Structural modifications of a natural product lead are crucial for optimizing its biological activity and developing potential therapeutic agents. acs.org In the case of this compound, biotransformation has emerged as a powerful tool for generating derivatives. researchgate.net This method uses microorganisms to perform specific and selective chemical reactions, often at positions that are difficult to functionalize using traditional chemical methods. researchgate.net

For example, the microbial transformation of this compound using the fungus Cunninghamella echinulata has yielded several new hydroxylated metabolites. researchgate.netacs.org These targeted hydroxylations provide valuable insight into how different regions of the molecule interact with biological targets.

| Compound | Modification Site |

|---|---|

| 3β-hydroxythis compound | Hydroxylation at C-3 |

| 6α-hydroxythis compound | Hydroxylation at C-6 |

| 3β,7α-dihydroxythis compound | Hydroxylation at C-3 and C-7 |

These derivatives, along with the parent compound, can be screened in various biological assays to determine which structural features are essential for activity. For instance, this compound itself has been found to inhibit cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS2), and the NF-κB signaling pathway, and to induce fetal hemoglobin production. acs.orgmdpi.comnih.gov Evaluating its hydroxylated analogues in these same assays helps to build a comprehensive SAR profile.

Developing new synthetic routes is essential for creating a diverse range of analogues for biological testing. researchgate.net Beyond biotransformation, semi-synthesis starting from isolated natural products is a common and efficient strategy. This approach leverages the complex, pre-existing scaffold of the natural product, adding or modifying functional groups to generate a library of related compounds.

For example, synthetic work on hedychenone, a structurally related labdane diterpene, has involved modifications of its furan (B31954) ring and other functionalities to produce analogues with potent cytotoxic activity. researchgate.net Similar strategies could be applied to this compound to explore the importance of the butenolide ring and the exocyclic double bond for its biological effects. The development of routes to isosteviol-fused pyrazolines and pyrazoles from the related diterpene isosteviol (B191626) further illustrates how natural product scaffolds can be elaborated into novel heterocyclic systems with potential biological applications. researchgate.net These approaches, combining isolation, semi-synthesis, and biotransformation, are currently the principal methods for generating and optimizing analogues based on the this compound framework.

In Vitro Investigations into the Biological Activities and Mechanistic Pathways of Isocoronarin D

Comprehensive Analysis of Anti-inflammatory Mechanisms

In vitro studies using cellular models, such as lipopolysaccharide (LPS)-induced RAW264.7 macrophages, have been instrumental in mapping the anti-inflammatory mechanisms of isocoronarin D. Research indicates that the compound modulates several key signaling pathways and protein expression involved in the inflammatory cascade. referencecitationanalysis.comnih.gov

Downregulation of COX2 and NOS2 Protein Levels

A primary mechanism underlying the anti-inflammatory effect of this compound is its ability to suppress the production of key pro-inflammatory enzymes. mdpi.com Research has consistently shown that this compound can down-regulate the protein levels of cyclooxygenase-2 (COX-2) and nitric oxide synthase-2 (NOS2, also known as inducible nitric oxide synthase or iNOS) in LPS-stimulated macrophages. referencecitationanalysis.comnih.gov The inhibition of these enzymes leads to a decreased production of their respective products, prostaglandins (B1171923) and nitric oxide, which are potent mediators of inflammation. mdpi.com This suppression occurs at the transcriptional level, with the compound reducing the expression of COX-2 and NOS-2 mRNA. mdpi.com

Activation of Nrf2/Keap1 Signaling Pathways

This compound has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. referencecitationanalysis.comnih.gov Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for degradation. mdpi.commdpi.com However, in the presence of this compound, this interaction is disrupted. referencecitationanalysis.comnih.gov This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of various cytoprotective and antioxidant genes. mdpi.comfrontiersin.org The activation of the Nrf2 pathway is a critical component of the cellular defense against oxidative stress, which is often associated with inflammation. referencecitationanalysis.comnih.govmdpi.com

Suppression of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its suppression is a key aspect of the anti-inflammatory action of this compound. referencecitationanalysis.comnih.gov In inflammatory conditions, such as those induced by LPS, NF-κB is activated, leading to the transcription of numerous pro-inflammatory genes, including those for COX-2 and NOS2. frontiersin.orgplos.org this compound has been shown to inhibit the activation of the NF-κB pathway. referencecitationanalysis.comnih.gov This is achieved by preventing the degradation of the inhibitory protein IκBα, which otherwise allows the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. frontiersin.orgnih.gov By suppressing this pathway, this compound effectively reduces the expression of a wide array of inflammatory mediators. referencecitationanalysis.comnih.gov

Inhibition of Inflammasome Assembly (e.g., NLRP3, ASC Specks)

Further investigation into its anti-inflammatory properties reveals that this compound can inhibit the assembly and activation of the NLRP3 inflammasome. referencecitationanalysis.comnih.gov The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.govnih.gov this compound has been found to hamper the binding of NLRP3 to the apoptosis-associated speck-like protein containing a CARD (ASC). referencecitationanalysis.comnih.gov This interference effectively blocks the formation of "ASC specks," which are crucial scaffolding structures for inflammasome activation. referencecitationanalysis.comnih.gov By preventing the assembly of the NLRP3 inflammasome, this compound curtails a significant inflammatory signaling cascade. referencecitationanalysis.comnih.gov

Cellular and Molecular Basis of Anticancer Activities in Preclinical Models

This compound has demonstrated cytotoxic effects against a variety of human cancer cell lines in preclinical in vitro studies. researchgate.netresearchgate.netresearchgate.net These investigations form the basis for understanding its potential as an anticancer agent.

Cytotoxic Effects Against Diverse Cancer Cell Lines (e.g., A549, HeLa, HepG2, MDA-MB-231, T-47D)

The cytotoxic potential of this compound has been evaluated against several cancer cell lines, revealing a range of sensitivities. For the human lung adenocarcinoma cell line (A549), this compound showed significant cytotoxicity with a reported IC50 value of 1.22 µM. researchgate.net In studies involving the human cervical cancer cell line (HeLa), this compound was also found to be cytotoxic. researchgate.net Weak anti-proliferative activity was noted against the human liver cancer cell line (HepG2). researchgate.net Research on breast cancer cell lines has also been conducted, including the triple-negative MDA-MB-231 and the estrogen-receptor-positive T-47D lines, demonstrating the compound's activity against different breast cancer subtypes. nih.gov

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| A549 | Human Lung Adenocarcinoma | 1.22 | researchgate.net |

| HeLa | Human Cervical Cancer | Data indicates cytotoxicity, specific IC50 not provided in source. | researchgate.net |

| HepG2 | Human Liver Cancer | Weak anti-proliferative activity observed. | researchgate.net |

| MDA-MB-231 | Human Breast Cancer (Triple-Negative) | Data indicates cytotoxicity, specific IC50 not provided in source. | nih.gov |

| T-47D | Human Breast Cancer (ER-Positive) | Data indicates cytotoxicity, specific IC50 not provided in source. | nih.gov |

Induction of Antioxidant Response Element (ARE)

This compound has demonstrated the ability to activate the Antioxidant Response Element (ARE), a critical pathway in cellular defense against oxidative stress. chemfaces.comchemfaces.com In vitro studies have shown that this compound can activate ARE with an EC50 value of 57.6 ± 2.4 µM. chemfaces.combiocrick.comscielo.brscielo.br This activation suggests a potential chemopreventive activity for the compound. chemfaces.comchemfaces.combiocrick.com The ARE is a key regulator of the expression of numerous genes encoding for antioxidant and detoxifying enzymes. embopress.org Activation of the Nrf2-ARE pathway is a crucial mechanism for cellular protection against oxidative damage. embopress.orgnih.gov this compound, found in the fruits of Amomum villosum, has been observed to activate Nrf2. ontosight.ai This action is significant as the Nrf2 pathway plays a role in modulating neuroinflammation and protecting against oxidative stress-related cellular damage. mdpi.com

Modulation of Cell Proliferation and Apoptosis in Vitro

This compound has been identified as a significant active component responsible for inducing cell death in various cancer cell lines, indicating a broad anti-cancer potential. chemfaces.comchemfaces.combiocrick.com Studies have shown its cytotoxic effects on different cancer cell lines. biocrick.com For instance, research on extracts from Hedychium spicatum containing this compound demonstrated cytotoxicity towards tumor cell lines. heanoti.com

In a study evaluating its antiproliferative effects, this compound was tested against a panel of human cancer cell lines. scielo.br Weak antiproliferative activity was observed against HepG2 (human liver cancer) and LNCaP (human prostate cancer) cells. scielo.br The activity against HepG2 cells could be linked to its ability to induce the ARE pathway. scielo.br Another study investigating labdane (B1241275) diterpenes from Hedychium flavescens found that this compound exhibited significant cytotoxicity against the human lung adenocarcinoma (A549) cell line with an IC50 value of 1.22 μM. nih.gov Notably, the compound was non-toxic to normal lung fibroblast (WI-38) cells. nih.gov It is believed that this compound interferes with cell signaling cascades, which leads to the inhibition of cancer cell proliferation and the induction of apoptosis. biosynth.com

Inhibition of Cellular Migration and Invasion (e.g., MMP-2, MMP-9 expression)

While direct studies on the effect of this compound on the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9 are limited, its role in inhibiting processes related to cell migration and invasion is an area of active research. Cell migration and invasion are fundamental processes in cancer metastasis. nih.govsigmaaldrich.com The epithelial-mesenchymal transition (EMT) is a key process that enables cancer cells to gain migratory and invasive properties. nih.gov Some natural compounds have been shown to inhibit cell migration and invasion by modulating signaling pathways that regulate these processes. For example, Timosaponin AIII has been found to inhibit migration and invasion in human cervical cancer cells by inactivating the p38 MAPK-mediated uPA expression. mdpi.com Given that this compound affects various signaling pathways, its potential to inhibit cellular migration and invasion warrants further investigation.

Impact on Specific Cellular Signaling Pathways (e.g., MAPK, PI3K/Akt/mTOR)

This compound has been shown to influence key cellular signaling pathways involved in cell growth, proliferation, and survival. Diterpenoids, the class of compounds to which this compound belongs, have been found to modulate the p38 MAPK signaling pathway, which is associated with inflammation, cell proliferation, differentiation, and apoptosis. nih.gov

The PI3K/Akt/mTOR pathway is a crucial regulator of the cell cycle and is often overactive in cancer, promoting proliferation and reducing apoptosis. springermedizin.dewikipedia.orgoncotarget.com This pathway is a significant driver in various cancers and a target for therapeutic intervention. nih.govnih.gov While direct evidence of this compound's impact on the PI3K/Akt/mTOR pathway is still emerging, the known effects of related compounds suggest this is a promising area for research. The interaction of various natural compounds with this pathway highlights its importance in mediating their biological effects. nih.gov

Interactive Data Table: In Vitro Biological Activities of this compound

| Biological Activity | Cell Line/System | Key Findings | Reference(s) |

| ARE Induction | ARE-luciferase reporter assay | EC50: 57.6 ± 2.4 µM | chemfaces.combiocrick.comscielo.brscielo.br |

| Antiproliferative | HepG2 (liver cancer) | Weak activity | scielo.br |

| LNCaP (prostate cancer) | Weak activity | scielo.br | |

| A549 (lung cancer) | IC50: 1.22 μM | nih.gov | |

| Fetal Hemoglobin Induction | K562 (erythroid cell line) | 1.6-fold increase at 20 µM | chemfaces.combiocrick.comacs.orgnih.gov |

Induction of Fetal Hemoglobin Production in Erythroid Cell Lines (e.g., K562)

This compound has demonstrated a significant effect on the induction of fetal hemoglobin (Hb F) production. chemfaces.combiocrick.com In studies utilizing the K562 human erythroleukemia cell line, which is known to synthesize embryonic and fetal hemoglobin, this compound was identified as a potent inducer. acs.orgnih.govresearchgate.netnih.gov Specifically, at a concentration of 20 µM, this compound exhibited the highest Hb F induction effect, showing a 1.6-fold increase. chemfaces.combiocrick.comacs.orgnih.govresearchgate.net This finding suggests its potential therapeutic application in hemoglobinopathies where increased Hb F production can be beneficial. The K562 cell line serves as a valuable in vitro model for screening compounds that can modulate hemoglobin synthesis. nih.gov

Exploration of Neuroprotective Potential through Anti-inflammatory Mechanisms

The neuroprotective potential of this compound is an area of growing interest, primarily linked to its anti-inflammatory properties. Neuroinflammation is a key factor in the progression of neurodegenerative diseases. news-medical.netmdpi.com this compound, isolated from plants like Amomum villosum, has been shown to down-regulate the protein levels of COX-2 and activate Nrf2, both of which are involved in inflammatory and antioxidant responses. ontosight.ai Furthermore, an ethyl acetate (B1210297) fraction containing this compound, from the seeds of Alpinia galanga, showed protective effects on H2O2-damaged PC-12 cells, a common in vitro model for neuronal studies. chemfaces.combiocrick.com The ability of certain non-steroidal anti-inflammatory drugs to exert neuroprotective effects through direct scavenging of nitric oxide radicals further supports the link between anti-inflammatory action and neuroprotection. nih.gov The modulation of microglial activation and the inhibition of pro-inflammatory signaling pathways, such as NF-κB, are key mechanisms through which neuroprotection can be achieved. dovepress.com The anti-inflammatory effects of various natural compounds are often mediated through pathways like the ERK-p65 pathway, highlighting potential mechanisms for this compound's neuroprotective actions. mdpi.com

Enzyme Inhibition Studies and Computational Molecular Docking

Enzyme inhibition is a fundamental mechanism through which many therapeutic agents exert their effects. nih.govresearchgate.net Computational molecular docking studies are valuable tools for predicting the binding affinity and interaction of compounds with specific enzyme targets. plos.org

Molecular docking studies have been conducted to explore the potential of this compound as an inhibitor of certain enzymes. In a study investigating metabolites from Alpinia galanga against human placental aromatase, an enzyme implicated in estrogen-dependent breast cancer, this compound was among the compounds that showed high binding affinities. chemrxiv.orgchemrxiv.orgresearchgate.net The binding energy of this compound against aromatase was reported to be between -8.7 to -8.0 kcal/mol. chemrxiv.orgchemrxiv.orgresearchgate.net The docking analysis revealed that this compound formed one hydrogen bond and had three interactions with the side chain residues of the enzyme's active site. chemrxiv.org

In another study focusing on α-glucosidase, an enzyme involved in carbohydrate digestion, labdane diterpenes, including this compound, were investigated. researchgate.net Docking studies showed that these diterpenes interacted with the active site of the enzyme. researchgate.net Such in silico and in vitro enzyme inhibition studies are crucial for identifying and optimizing lead compounds in drug discovery. dergipark.org.tr

Inhibition Kinetics of Key Enzymes (e.g., COX-1, COX-2, Aromatase)

In vitro studies have been conducted to evaluate the inhibitory effects of this compound on key enzymes involved in inflammation and steroidogenesis. Research into its interaction with cyclooxygenase (COX) enzymes, central to the inflammatory pathway, has been performed. In an assay determining the effect on COX-1 and COX-2 activity, this compound did not show significant inhibition of either isozyme, with IC50 values greater than 31.3 µM for both COX-1 and COX-2. researchgate.net In the same study, this compound was evaluated for its ability to inhibit the transcription factor NF-κB, where it demonstrated no significant activity. researchgate.net

Conversely, related labdane diterpenes isolated from the same source, such as methoxycoronarin D and ethoxycoronarin D, showed significant and selective inhibition of COX-1, with IC50 values of 0.9 µM and 3.8 µM, respectively. researchgate.net As of the latest available research, specific in vitro enzymatic inhibition data for this compound against aromatase has not been reported, with research focusing primarily on computational predictions.

Table 1: In Vitro Enzyme Inhibition by this compound

| Enzyme | IC50 (µM) | Source |

|---|---|---|

| COX-1 | > 31.3 | researchgate.net |

| COX-2 | > 31.3 | researchgate.net |

| Aromatase | Data Not Available |

In Silico Prediction of Binding Affinities and Molecular Interactions with Target Proteins

Computational, or in silico, studies have been employed to predict the binding potential of this compound with various protein targets, most notably human placental aromatase, a key enzyme in estrogen biosynthesis. researchgate.netdost.gov.ph Molecular docking simulations place this compound among the top constituents from Alpinia galanga with a high binding affinity for aromatase. chemrxiv.org

The predicted binding energy for this compound against the aromatase active site (PDB ID: 3EQM) is -8.4 kcal/mol. researchgate.net This strong binding affinity is attributed to specific molecular interactions with key amino acid residues within the enzyme's catalytic site. dost.gov.phchemrxiv.org Analysis of the docked complex reveals that this compound forms one hydrogen bond with the aromatase enzyme. researchgate.netchemrxiv.org Additionally, it establishes three other non-covalent interactions, such as alkyl and pi-alkyl bonds, with side chain residues. chemrxiv.org These interactions are considered prerequisites for the specific binding and potential inhibition of aromatase, suggesting that this compound may interfere with the aromatization process. dost.gov.phchemrxiv.org While in silico models for other enzymes like COX-2 exist, the most robust computational data for this compound pertains to its interaction with aromatase. biolifesas.orgjapsonline.comnih.gov

Table 2: In Silico Docking Analysis of this compound with Human Placental Aromatase

| Parameter | Value/Description | Source |

|---|---|---|

| Target Protein | Human Placental Aromatase (PDB ID: 3EQM) | researchgate.net |

| Binding Affinity (kcal/mol) | -8.4 | researchgate.net |

| Hydrogen Bonds Formed | 1 | researchgate.netchemrxiv.org |

| Other Interactions | 3 (alkyl, pi-alkyl) | chemrxiv.org |

Comprehensive Analysis of this compound's Effects on Cellular Signaling Networks

Regulation of Gene Expression Profiles

The regulation of gene expression is a fundamental process by which cells control the synthesis of proteins and functional RNAs. jnmjournal.org This control can occur at multiple levels, including epigenetic, transcriptional, and post-transcriptional stages. mdpi.com While the biological activities of this compound have been investigated through enzyme inhibition assays and computational models, there is currently a lack of published research specifically detailing its effects on global or targeted gene expression profiles in cells. Studies investigating how this compound may up-regulate or down-regulate the expression of specific genes, such as those involved in inflammation or steroidogenesis, have not been found in the reviewed scientific literature.

Proteomic and Metabolomic Approaches to Pathway Elucidation

Proteomics, the large-scale study of proteins, and metabolomics, the comprehensive analysis of metabolites, are powerful tools for understanding how a compound affects cellular systems and metabolic pathways. mdpi.comnih.gov These "omics" technologies can reveal changes in protein abundance and metabolite concentrations, providing a functional snapshot of the cell's response to a specific stimulus. mdpi.comau.dk Such analyses can identify the broader signaling networks and biochemical pathways modulated by a compound. researchgate.netfrontiersin.org However, a review of the current scientific literature indicates that specific studies utilizing proteomic or metabolomic approaches to elucidate the mechanistic pathways affected by this compound have not yet been published. Therefore, the impact of this compound on the cellular proteome and metabolome remains an area for future investigation.

Structure Activity Relationship Sar Studies of Isocoronarin D and Its Analogues

Identification of Key Structural Moieties for Biological Efficacy

Research has pinpointed several structural components of the isocoronarin D scaffold that are critical for its biological activities. The labdane (B1241275) diterpene core, characterized by a bicyclic system, serves as the fundamental framework. However, specific functional groups and their stereochemistry are what dictate the compound's efficacy.

One of the most important features for certain biological actions is the α,β-unsaturated-γ-lactone moiety. acs.org For instance, in promoting the differentiation of neural stem cells into astrocytes, the 15-hydroxy-Δ¹²-γ-lactone moiety in coronarin D, an isomer of this compound, was found to be essential. acs.org Coronarin D markedly promoted this differentiation, while its isomer coronarin C (which differs only in the position of the double bond) and (E)-labda-8(17),12-diene-15,16-dial showed only weak effects. acs.org This suggests that the specific arrangement of the lactone ring and the double bond is crucial for this particular bioactivity. acs.org

Furthermore, for the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a key target in inflammation and cancer, the presence of an α,β-unsaturated-γ-lactone ring combined with a furan (B31954) ring is considered a significant structural feature for labdane diterpenes. scielo.br The electrophilic nature of the α,β-unsaturated carbonyl system is thought to be involved in the covalent binding to nucleophilic residues in target proteins like NF-κB.

Impact of Functional Group Modifications on Anti-inflammatory Potency

Modifications to the functional groups of this compound have a profound impact on its anti-inflammatory potential, particularly its ability to inhibit the NF-κB signaling pathway. Studies comparing this compound with its synthetic analogues have provided clear evidence of this relationship.

A study evaluating the chemopreventive activity of labdane diterpenes from Hedychium coronarium demonstrated that while this compound itself was considered inactive as an NF-κB inhibitor (IC₅₀ > 62.9 µM), simple modifications at the C-15 position led to a dramatic increase in potency. scielo.br The introduction of a methoxy (B1213986) group to create methoxycoronarin D, or an ethoxy group to create ethoxycoronarin D, resulted in potent NF-κB inhibitors. scielo.br

Notably, the potency was further enhanced by increasing the size of the alkoxy group; ethoxycoronarin D (IC₅₀ 3.2 ± 0.3 µM) was found to be more than twice as potent as methoxycoronarin D (IC₅₀ 7.3 ± 0.3 µM). scielo.br This highlights that modifications at the C-15 position are critical for modulating the anti-inflammatory activity of this class of compounds. scielo.br

| Compound | Modification | NF-κB Inhibition (IC₅₀) scielo.br |

|---|---|---|

| This compound | Parent Compound | > 62.9 µM |

| Methoxycoronarin D | Methoxy group at C-15 | 7.3 ± 0.3 µM |

| Ethoxycoronarin D | Ethoxy group at C-15 | 3.2 ± 0.3 µM |

Structure-Dependent Variations in Anticancer Activity Across Cell Lines

The anticancer activity of this compound and its analogues also exhibits strong dependence on their chemical structures, with different derivatives showing varied efficacy against different cancer cell lines.

In a study investigating the cytotoxicity of labdane diterpenes from Hedychium flavescens, this compound and its C-14 epimer were tested against the human lung adenocarcinoma (A549) cell line. researchgate.net Both compounds demonstrated significant cytotoxicity, with the C-14 epimer of this compound (IC₅₀ 0.59 µM) being more potent than this compound itself (IC₅₀ 1.22 µM). researchgate.net Both were also more potent than the standard chemotherapeutic drug doxorubicin (B1662922) (IC₅₀ 0.92 µM) in this assay. researchgate.net Crucially, these compounds were found to be non-toxic towards normal lung fibroblast (WI-38) cells, suggesting a degree of selectivity for cancer cells. researchgate.net

Another analogue, the C-15 epimer of coronarin D methyl ether, also showed potent activity against A549 cells with an IC₅₀ of 0.68 µM. researchgate.net These findings underscore that subtle stereochemical changes, such as the configuration at C-14, can significantly influence the anticancer potency of the this compound scaffold.

| Compound | Cell Line | Anticancer Activity (IC₅₀) researchgate.net |

|---|---|---|

| This compound | A549 (Human Lung Adenocarcinoma) | 1.22 µM |

| C-14 Epimers of this compound | A549 (Human Lung Adenocarcinoma) | 0.59 µM |

| C-15 Epimers of Coronarin D Methyl Ether | A549 (Human Lung Adenocarcinoma) | 0.68 µM |

| Coronarin E | A549 (Human Lung Adenocarcinoma) | 0.52 µM |

| Doxorubicin (Control) | A549 (Human Lung Adenocarcinoma) | 0.92 µM |

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools used to predict the biological activity of chemical compounds and to understand the molecular basis of their action. researchgate.netekb.eg These in silico methods have been applied to this compound to explore its potential as an anticancer agent.

One such study used molecular docking to evaluate the binding affinity of this compound and other constituents from Alpinia galanga against human placental aromatase, a key enzyme in estrogen-dependent breast cancer. chemrxiv.orgdost.gov.ph The results showed that this compound exhibited a high binding affinity for the aromatase enzyme, with a binding energy ranging from -8.7 to -8.0 kcal/mol. chemrxiv.orgdost.gov.ph

The docking analysis revealed specific interactions between this compound and key amino acid residues within the active site of the enzyme. chemrxiv.org These interactions included alkyl interactions with Val370 and Val373, which are crucial for the binding of ligands to aromatase. chemrxiv.orgdost.gov.ph Such computational studies provide a rational basis for the observed biological activities and suggest that this compound could serve as a pharmacophore for developing novel aromatase inhibitors for breast cancer therapy. dost.gov.ph

| Compound | Target Protein | Binding Energy (kcal/mol) chemrxiv.orgdost.gov.ph | Interacting Residues chemrxiv.org |

|---|---|---|---|

| This compound | Human Placental Aromatase | -8.7 to -8.0 | Val370, Val373, Cys437 |

Advanced Analytical Methodologies for Detection and Quantification of Isocoronarin D in Biological Systems

Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS/MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry have become the gold standard for the analysis of small molecules like isocoronarin D in biological samples. These hyphenated techniques offer unparalleled specificity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for quantifying compounds in complex mixtures. rsc.org The liquid chromatography component separates this compound from other matrix components based on its physicochemical properties. The sample is then introduced into the mass spectrometer, where it is ionized. Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion of this compound, its fragmentation, and the detection of a specific daughter ion. This multiple-reaction monitoring (MRM) approach significantly enhances selectivity and reduces background noise, which is crucial when dealing with intricate biological samples such as plasma, urine, and tissue homogenates. nih.govresearchgate.net

The development of a rapid and sensitive LC-MS/MS method is critical for pharmacokinetic studies. For instance, a method for a similar aporphine (B1220529) alkaloid, isocorydine, in rat plasma and tissues utilized a diethyl ether-dichloromethane extraction followed by LC-MS/MS analysis in positive ion mode. nih.gov The MS/MS ion transitions were monitored to ensure specificity. nih.gov Such methods are essential for determining key pharmacokinetic parameters. nih.gov The use of an internal standard is also a common practice to ensure accuracy and correct for any variations during sample processing and analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of volatile and thermally stable compounds. imist.ma For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. nih.gov GC-MS offers high chromatographic resolution, which is beneficial for separating isomers and closely related compounds. nih.govmdpi.com

The mass spectrometer in a GC-MS system provides detailed structural information and allows for selective detection, which is vital in forensic and clinical toxicology for identifying and quantifying drugs and their metabolites in biological fluids. imist.ma GC-MS can be used to analyze a wide array of biological samples, including blood, urine, and tissue extracts. imist.manih.gov

| Technique | Principle | Application to this compound Analysis | Key Advantages |

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent ion and a specific fragment ion. nih.govresearchgate.net | Quantification in biological fluids (plasma, urine) and tissues for pharmacokinetic and biodistribution studies. nih.govresearchgate.net | High sensitivity, high selectivity, suitable for non-volatile and thermally labile compounds. rsc.org |

| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. imist.manih.gov | Analysis after a derivatization step to increase volatility; useful for metabolic profiling. nih.govnih.gov | High resolution, provides detailed structural information. mdpi.com |

Sample Preparation Enhancements for Complex Biological Matrices (e.g., SPE, LLE, Microextraction)

The complexity of biological matrices necessitates efficient sample preparation to remove interfering substances such as proteins and phospholipids, which can suppress the ionization of the target analyte and compromise the accuracy of the analysis. rsc.orglcms.cz The primary goals of sample preparation are to isolate and concentrate the analyte of interest and to make the sample compatible with the analytical instrument. sigmaaldrich.comnih.gov

Solid-Phase Extraction (SPE):

Solid-phase extraction is a widely used technique for cleaning up and concentrating analytes from complex samples. sigmaaldrich.comorganomation.com The process involves passing the liquid sample through a sorbent bed that retains the analyte. organomation.com Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. organomation.com SPE is advantageous for its ability to handle a variety of sample matrices, including urine, blood, and tissue homogenates. lcms.czsigmaaldrich.com Different types of sorbents (e.g., reversed-phase, normal-phase, ion-exchange) can be selected based on the properties of this compound to achieve optimal separation. organomation.com Advanced SPE techniques like dispersive SPE (d-SPE) and magnetic SPE (MSPE) offer faster and more efficient extraction. mdpi.commdpi.com

Liquid-Liquid Extraction (LLE):

Liquid-liquid extraction is a classic sample preparation method based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. cresp.orgveeprho.com For the analysis of a similar compound, isocorydine, in rat plasma and tissues, a liquid-liquid extraction with a mixture of diethyl ether and dichloromethane (B109758) was employed. nih.gov The choice of organic solvent is critical and depends on the polarity and solubility of this compound. veeprho.com LLE is effective in removing salts and other highly polar interferences. veeprho.com

Microextraction Techniques:

In recent years, microextraction techniques have gained popularity due to their reduced solvent consumption, lower cost, and environmental friendliness. azolifesciences.commdpi.com These methods are miniaturized versions of traditional extraction techniques.

Solid-Phase Microextraction (SPME): SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. mdpi.comnih.gov The fiber can be directly immersed in the liquid sample or exposed to the headspace above it. mdpi.com SPME is a solvent-free technique that integrates sampling, extraction, and concentration into a single step. organomation.com It is particularly useful for trace analysis and can be directly coupled with GC or LC systems. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a modified LLE technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. mdpi.commdpi.com This high surface area facilitates rapid extraction of the analyte into the organic phase. mdpi.com

| Technique | Principle | Application to this compound Analysis | Key Advantages |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. organomation.com | Cleanup and concentration from plasma, urine, and tissue samples. lcms.czsigmaaldrich.com | High recovery, good reproducibility, can be automated. sigmaaldrich.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. cresp.org | Removal of polar interferences from biological fluids. nih.govveeprho.com | Simple, effective for removing salts and proteins. veeprho.com |

| Solid-Phase Microextraction (SPME) | Extraction and concentration onto a coated fiber. nih.gov | Trace analysis, direct coupling with GC/LC. organomation.comnih.gov | Solvent-free, high concentration factor, minimally invasive. organomation.comnih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning into fine droplets of an extraction solvent. mdpi.com | Rapid extraction from aqueous samples. mdpi.commdpi.com | Fast, low solvent consumption, high enrichment factor. mdpi.com |

Method Validation for Reproducibility and Sensitivity in Research Applications

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. ich.orgcoresta.org It ensures the reliability, reproducibility, and accuracy of the analytical data. researchgate.netroutledge.com Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netresearchgate.net

Reproducibility and Precision:

Reproducibility refers to the ability of a method to produce consistent results over time and in different laboratories. Precision is the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. researchgate.netresearchgate.net

Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ):

The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. nih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.govresearchgate.net It is often determined based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve. researchgate.netscribd.com

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.govresearchgate.net A common requirement for the LOQ is a signal-to-noise ratio of 10:1. researchgate.net The LOQ is a critical parameter in pharmacokinetic studies where low concentrations of a drug or its metabolites need to be accurately measured. nih.gov

The validation process ensures that the analytical method for this compound is robust and provides data that is both accurate and reliable for research and potential future clinical applications. ich.orgeurachem.org

| Validation Parameter | Description | Importance for this compound Analysis |

| Reproducibility/Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings. researchgate.net | Ensures consistent and reliable measurements across different experiments and laboratories. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.govresearchgate.net | Determines the lower limit of detection capability of the method. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net | Crucial for accurately measuring low concentrations in pharmacokinetic and toxicological studies. nih.gov |

Ecological and Environmental Context of Isocoronarin D

Role of Isocoronarin D as a Phytoalexin or Defense Compound in Source Plants

Plants produce a vast arsenal (B13267) of secondary metabolites to defend themselves against a variety of threats, including herbivores, insects, and microbial pathogens. d-nb.infonih.gov Labdane-type diterpenes, the chemical class to which this compound belongs, are well-recognized as key components of plant chemical defense systems. scielo.br These compounds often function as phytoalexins—antimicrobial substances synthesized by plants de novo in response to pathogen attack or other stressors. researchgate.net

This compound is isolated from the rhizomes of Hedychium coronarium (Zingiberaceae), a plant with traditional uses in treating infections, wounds, and rheumatism, pointing to the presence of potent bioactive compounds. scielo.br The rhizomes, in particular, are a rich source of various labdane (B1241275) diterpenes that exhibit a range of biological activities consistent with a defensive role. ingentaconnect.comnih.gov For instance, several diterpenes from H. coronarium have demonstrated cytotoxic, antimicrobial, and antifungal activities. d-nb.infoingentaconnect.com This antimicrobial spectrum is a hallmark of phytoalexins, which act as broad-spectrum inhibitors to halt the progress of invading pathogens. researchgate.net

While research has not explicitly detailed the induction of this compound synthesis in response to a specific pathogen—a key criterion for the classical definition of a phytoalexin—its presence as part of a suite of defensive chemicals in the plant's rhizomes strongly implies its function as a defense compound. The known biological activities of related compounds from H. coronarium further support this ecological role.

Potential Allelopathic Interactions in Plant Ecosystems

Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. rjcollege.edu.in These interactions, which can be inhibitory or stimulatory, are a key factor in plant ecology, particularly in the context of invasive species. Hedychium coronarium, the source plant of this compound, is considered an invasive species in various parts of the world, and its success is partly attributed to its allelopathic capabilities. redalyc.orgresearchgate.net

The release of allelochemicals like diterpenes into the soil can create an environment that is less hospitable for competing native plants, thereby facilitating the invasion and dominance of the allelopathic species. researchgate.net The essential oils from H. coronarium rhizomes, rich in terpenoids, have been shown to be more effective at inhibiting seedling growth than oils from the leaves, further highlighting the role of the rhizome's chemical constituents in these ecological interactions. scielo.brresearchgate.net

Future Directions and Emerging Research Avenues for Isocoronarin D

Development of Advanced In Vitro and Ex Vivo Research Models

To bridge the gap between preclinical findings and clinical efficacy, there is a critical need for more physiologically relevant model systems. The development and application of advanced in vitro and ex vivo models will be instrumental in evaluating the therapeutic potential of isocoronarin D in a more human-like context.

Emerging Model Systems:

Three-Dimensional (3D) Cell Cultures: Moving beyond traditional 2D cell monolayers, 3D cell culture systems, such as spheroids and organoids, can better mimic the complex cellular architecture and microenvironment of human tissues. nih.govnih.gov These models offer a more accurate platform to study the effects of this compound on cell-cell interactions, drug penetration, and treatment response, particularly in the context of cancer research. unimi.it

Organoid Models: Patient-derived organoids, which are self-organizing 3D structures grown from stem cells, are emerging as powerful tools for studying natural products. nih.govresearchgate.net The use of cancer patient-derived organoids (CPDOs) could provide valuable insights into the efficacy and mechanisms of this compound against various cancers. nih.govresearchgate.net Similarly, gastrointestinal and neuronal organoids could be used to model its effects on inflammation and neuroprotection, respectively. youtube.com

Ex Vivo Tissue Models: The use of fresh human or animal tissue explants in culture provides a model that closely resembles the in vivo environment. mdpi.comresearchgate.net Ex vivo skin models, for instance, are valuable for screening the topical anti-inflammatory properties of natural compounds. mdpi.comresearchgate.netnih.gov This approach could be adapted to study the effects of this compound on other tissues relevant to its therapeutic activities.

| Model System | Potential Application for this compound Research | Key Advantages |

| 3D Spheroids | Investigating anti-cancer effects and drug penetration in a tumor-like microenvironment. | Better recapitulation of in vivo cell-cell and cell-matrix interactions compared to 2D cultures. nih.gov |

| Patient-Derived Organoids | Personalized medicine approaches for cancer; studying neuroprotective effects in brain organoids. | Retain the genetic and phenotypic characteristics of the original tissue, offering a more predictive model for drug response. nih.govresearchgate.net |

| Ex Vivo Skin Models | Assessing topical anti-inflammatory activity. | Preserves the complex structure and cellular signaling of native tissue. mdpi.comresearchgate.net |

Applications of Synthetic Biology and Metabolic Engineering for Enhanced Production

The natural abundance of this compound can be a limiting factor for extensive preclinical and clinical investigation. Synthetic biology and metabolic engineering offer promising solutions for the sustainable and scalable production of this valuable compound. As a diterpenoid, the biosynthetic pathways of this compound are amenable to engineering in microbial hosts. nih.gov

Strategies for Enhanced Production:

Heterologous Expression: The genes encoding the enzymes responsible for this compound biosynthesis can be identified and transferred into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov This allows for the production of the compound through fermentation, which is a more controlled and scalable process than extraction from natural sources.

Pathway Optimization: Metabolic engineering strategies can be employed to optimize the biosynthetic pathway in the heterologous host. This may involve overexpressing rate-limiting enzymes, knocking out competing metabolic pathways, and optimizing the supply of precursor molecules like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) through the mevalonate (B85504) (MVA) or 1-deoxy-D-xylulose-5-phosphate (DXP) pathways. nih.govresearchgate.net

Systems Metabolic Engineering: This approach integrates systems biology with metabolic engineering to rationally design and optimize microbial cell factories for the high-yield production of isoprenoids. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding

A holistic understanding of the biological effects of this compound can be achieved through the integration of multiple "omics" datasets. This systems biology approach can provide a comprehensive picture of the molecular changes induced by the compound and help to elucidate its complex mechanisms of action.

Multi-Omics Approaches:

Genomics and Transcriptomics: DNA sequencing and RNA sequencing can identify genetic variations and changes in gene expression that are associated with the response to this compound.

Proteomics: Mass spectrometry-based proteomics can be used to quantify changes in the cellular proteome following treatment with this compound, providing insights into its effects on protein expression and post-translational modifications.

Metabolomics: The analysis of the metabolome can reveal alterations in cellular metabolism induced by this compound. Integrated multi-omics analyses have been successfully used to investigate the biosynthesis of other diterpenoids. nih.gov

Integrated Analysis: By integrating these different omics datasets, researchers can construct comprehensive molecular networks that illustrate the systems-level effects of this compound. This approach has been used to understand the regulation of terpenoid biosynthesis in various organisms. sciety.org

Addressing Challenges in Mechanistic Understanding and Translational Research Limitations

Despite the promise of this compound, several challenges need to be addressed to facilitate its translation from a promising lead compound to a clinically effective therapeutic agent.

Key Challenges and Strategies:

Mechanistic Ambiguity: The precise molecular mechanisms underlying the diverse biological activities of many natural products remain to be fully elucidated. A combination of the advanced techniques described above, including chemical proteomics and multi-omics, will be crucial to unravel the intricate mechanisms of this compound.

Bioavailability and Pharmacokinetics: The poor water solubility and potential for rapid metabolism of many diterpenoids can limit their bioavailability. Future research should focus on developing novel drug delivery systems, such as nanoparticles or liposomes, to improve the pharmacokinetic profile of this compound.

"Valley of Death" in Drug Development: The transition from promising preclinical data to successful clinical trials is a major hurdle for many drug candidates, a phenomenon often referred to as the "valley of death." nih.gov Overcoming this requires rigorous preclinical studies using physiologically relevant models, the identification of robust biomarkers, and a clear understanding of the compound's mechanism of action.

Sustainable Supply: As mentioned, ensuring a sustainable and scalable supply of the compound is critical. The successful implementation of synthetic biology and metabolic engineering approaches will be paramount to overcoming this challenge. researchgate.net

Q & A

Q. What analytical methods are recommended for identifying and characterizing isocoronarin D in natural extracts?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR analyses are critical for structural elucidation, particularly for distinguishing this compound from its isomers (e.g., coronarin D) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (e.g., 220–280 nm) to assess purity. Coupling with mass spectrometry (LC-MS) enhances specificity for molecular ion identification .

- X-ray Crystallography : If crystalline samples are obtainable, this method provides definitive structural confirmation .

Q. How should researchers design experiments to optimize the synthesis of this compound?

Synthetic strategies should prioritize stereochemical control and yield optimization:

- Retrosynthetic Analysis : Break down the molecule into modular fragments (e.g., terpenoid backbone, functional groups) to identify feasible synthetic pathways .

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to address stereochemical challenges in key steps .